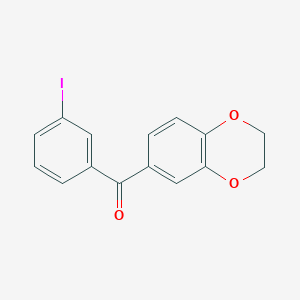

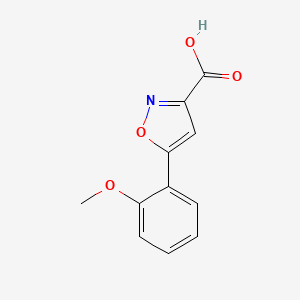

6-Ethyl-4-methyl-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate was achieved by the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . It was found that under such conditions, together with the oxygen atom of the carboxyl group, a heteroatom of nitrogen is also alkylated .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis . For example, the molecular and crystal structures of two polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate were confirmed by X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Applications

- Biological Activity : Quinoxalinone derivatives, including compounds structurally related to 6-Ethyl-4-methyl-2(1H)-quinolinone, exhibit a broad spectrum of pharmacological actions. These include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their utility as skeletons for designing biologically active compounds highlights their significance in drug development (Ramli et al., 2014).

Industrial and Material Science Applications

- Corrosion Inhibition : Quinoline derivatives are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, offering protection against corrosion, which is valuable in industrial applications where metal longevity is crucial (Verma et al., 2020).

Chemical Synthesis and Design

- Molecular Design and Self-organization : Hexaazatriphenylene derivatives, related to quinoxaline structures, serve as fundamental scaffolds in the design of molecular, macromolecular, and supramolecular systems for applications including semiconductors, sensors, and energy storage. This underscores the role of quinoline derivatives in advancing organic materials and nanoscience (Segura et al., 2015).

Antimicrobial and Anticancer Research

- Anticancer Activity : Quinoline–chalcone hybrids have been studied for their anticancer activities, showing potential through various mechanisms such as tubulin polymerization inhibition, kinase inhibition, and DNA interaction. This highlights the therapeutic potential of quinoline derivatives in developing new anticancer agents (Mohamed & Abuo-Rahma, 2020).

Environmental and Green Chemistry

- Green Chemistry Applications : The synthesis of quinoline and its derivatives has been explored under green chemistry approaches, aiming to minimize the environmental impact. This includes developing non-toxic, environmentally friendly methods for quinoline scaffold design, demonstrating the compound's role in sustainable chemistry practices (Nainwal et al., 2019).

Eigenschaften

IUPAC Name |

6-ethyl-4-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYWBUOEUUZAEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415976 |

Source

|

| Record name | 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51592-38-2 |

Source

|

| Record name | 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)